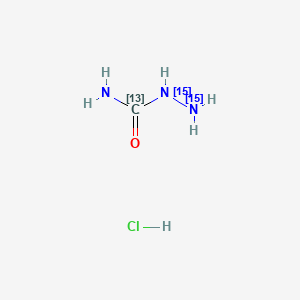
Semicarbazide-13C,15N2 Hydrochloride
Descripción general
Descripción
Semicarbazide-13C,15N2 Hydrochloride is an isotopically labeled compound, primarily used as an analytical standard. It is a derivative of semicarbazide hydrochloride, where the carbon and nitrogen atoms are isotopically labeled with 13C and 15N, respectively. This compound is often utilized in scientific research for its unique properties and applications, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
The preparation of Semicarbazide-13C,15N2 Hydrochloride involves several steps. Initially, urea labeled with 15N is mixed with sodium hypochlorite (NaClO) and sodium hydroxide (NaOH). This mixture is catalyzed and filtered to collect the liquid supernatant, which is then distilled under reduced pressure to obtain a 15N2-N2H4.H2O solution. This solution is subsequently reacted with urea labeled with 13C and 15N. The reaction mixture is concentrated and dehydrated, and the pH value is adjusted. After further concentration to remove ionized water, recrystallization is conducted to obtain this compound .
Análisis De Reacciones Químicas
Semicarbazide-13C,15N2 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield urea derivatives, while reduction reactions can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
Semicarbazide-13C,15N2 Hydrochloride is widely used in scientific research due to its isotopic labeling. In chemistry, it serves as an internal standard for the determination of semicarbazide in various samples, including aquaculture products and honey, using chromatography techniques . In biology and medicine, it is used to study the metabolism of nitrofuran antibiotics, as it is a metabolite of these compounds. Additionally, it has applications in food safety testing, where it helps in the detection of veterinary drug residues .
Mecanismo De Acción
The mechanism of action of Semicarbazide-13C,15N2 Hydrochloride involves its interaction with cytosine residues in RNA and deoxycytosine residues in DNA. It binds to these nucleosides, potentially affecting the function and stability of the nucleic acids. This binding can lead to various biological effects, including antiviral, anti-infective, and antitumor activities .
Comparación Con Compuestos Similares
Semicarbazide-13C,15N2 Hydrochloride is unique due to its isotopic labeling, which distinguishes it from other semicarbazide derivatives. Similar compounds include Semicarbazide Hydrochloride (unlabeled), Hydrazine-1,2-15N2-carboxamide-13C, and other isotopically labeled semicarbazide derivatives. The isotopic labeling enhances its utility in analytical and research applications, providing more accurate and reliable data compared to its unlabeled counterparts .
Propiedades
IUPAC Name |
(15N)azanyl(13C)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i1+1,3+1,4+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQYBDSXTDXSHY-XRNBZBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(N)[15NH][15NH2].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-16-0 | |
| Record name | 1173020-16-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B565263.png)
